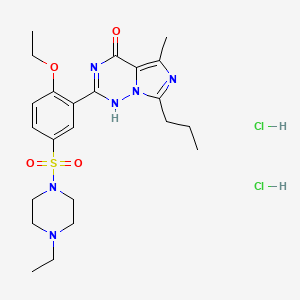

Vardenafil Dihydrochloride

説明

See also: Vardenafil (has active moiety); Sildenafil Citrate (related); Vardenafil Hydrochloride (narrower) ... View More ...

特性

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHTGOGFDFCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224789-15-5 | |

| Record name | Vardenafil dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224789155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VARDENAFIL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O8R96XMH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vardenafil Dihydrochloride's Potent and Selective Inhibition of PDE5: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of vardenafil dihydrochloride, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the cGMP signaling pathway, quantitative data on vardenafil's inhibitory activity, and comprehensive experimental protocols for studying its effects.

Core Mechanism of Action: Potentiating the cGMP Signaling Pathway

Vardenafil's therapeutic effect in erectile dysfunction stems from its targeted inhibition of PDE5, the primary enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2] Under conditions of sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells.[1] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]

The subsequent increase in intracellular cGMP levels activates protein kinase G (PKG), leading to the phosphorylation of various downstream targets. This cascade ultimately results in a decrease in intracellular calcium concentrations, causing relaxation of the smooth muscle of the corpus cavernosum and penile arteries.[1] The resulting vasodilation allows for increased blood flow into the penis, leading to an erection.[2] By inhibiting cGMP hydrolysis, vardenafil ensures that cGMP levels remain elevated, thus prolonging and enhancing the pro-erectile signal.[1]

Figure 1: Vardenafil's Mechanism of Action on the cGMP Signaling Pathway.

Quantitative Analysis of Vardenafil's Inhibitory Potency and Selectivity

Vardenafil is a highly potent inhibitor of PDE5, exhibiting a low nanomolar half-maximal inhibitory concentration (IC50). Its selectivity for PDE5 over other phosphodiesterase isoforms is a key determinant of its favorable side-effect profile. The following table summarizes the in vitro inhibitory activity of vardenafil against various human PDE isoforms.

| Phosphodiesterase Isoform | Vardenafil IC50 (nM) | Vardenafil Selectivity vs. PDE5 (fold) |

| PDE1 | 180[3] | 257[3] |

| PDE2 | >1000[3] | >1428 |

| PDE3 | >1000[3] | >1428 |

| PDE4 | >1000[3] | >1428 |

| PDE5 | 0.7 [3] | 1 |

| PDE6 | 11[3] | 16[3] |

Data compiled from Saenz de Tejada et al. (2001).[3]

Experimental Protocols

In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds like vardenafil against PDE5 using a radioenzymatic assay.

Materials:

-

Purified human recombinant PDE5 enzyme

-

[³H]cGMP (radiolabeled substrate)

-

This compound or other test compounds

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., DEAE-Sephadex)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, a fixed concentration of purified PDE5 enzyme, and varying concentrations of vardenafil (or vehicle control).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of [³H]cGMP to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.

-

Termination of Reaction: Stop the reaction by boiling the tubes for 1-2 minutes.

-

Conversion to Nucleoside: After cooling, add snake venom nucleotidase to each tube and incubate at 37°C for 10-15 minutes. This step converts the [³H]5'-GMP product to the nucleoside [³H]guanosine.

-

Separation of Substrate and Product: Apply the reaction mixtures to anion-exchange resin columns. The unreacted [³H]cGMP will bind to the resin, while the uncharged [³H]guanosine will pass through.

-

Quantification: Collect the eluate containing [³H]guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each vardenafil concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the vardenafil concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of cGMP Levels in Human Corpus Cavernosum Smooth Muscle Cells

This protocol describes a method for quantifying intracellular cGMP levels in cultured human corpus cavernosum smooth muscle cells (hCCSMCs) following treatment with a PDE5 inhibitor.

Materials:

-

Cultured hCCSMCs

-

Cell culture medium (e.g., DMEM)

-

NO donor (e.g., sodium nitroprusside - SNP)

-

This compound

-

Lysis buffer (e.g., 0.1 M HCl)

-

Commercially available cGMP ELISA kit

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Plate hCCSMCs in multi-well plates and grow to near confluence. Prior to the experiment, serum-starve the cells for a few hours. Pre-incubate the cells with varying concentrations of vardenafil for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate cGMP production by adding an NO donor, such as SNP, to the cell culture medium and incubate for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer to each well.

-

Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris.

-

cGMP Quantification: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and cGMP standards to an antibody-coated plate, followed by the addition of a labeled cGMP conjugate and a substrate for colorimetric or chemiluminescent detection.

-

Data Analysis: Generate a standard curve from the absorbance or luminescence readings of the cGMP standards. Use this curve to determine the concentration of cGMP in each cell lysate. Normalize the cGMP concentration to the total protein content of each sample.

Figure 2: Experimental Workflow for Measuring cGMP Levels in hCCSMCs.

Conclusion

This compound is a highly potent and selective inhibitor of PDE5. Its mechanism of action is well-characterized and relies on the amplification of the NO/cGMP signaling pathway in the corpus cavernosum. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and sexual medicine.

References

Molecular structure and function of Vardenafil dihydrochloride

An In-depth Technical Guide on the Molecular Structure and Function of Vardenafil Dihydrochloride

Introduction

This compound is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] It is a synthetic, orally active drug developed for the treatment of erectile dysfunction (ED).[2][4][5] Marketed under trade names like Levitra, vardenafil facilitates the attainment and maintenance of a penile erection upon sexual stimulation by enhancing the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[2][4] This document provides a comprehensive technical overview of its molecular characteristics, mechanism of action, pharmacokinetics, clinical efficacy, and the experimental protocols used for its evaluation.

Molecular Structure and Chemical Properties

This compound is the dihydrochloride salt of vardenafil.[6] It is designated chemically as piperazine, 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1][4][6]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethyl-, dihydrochloride.[6] The base compound is a piperazine derivative.[6]

Table 1: Chemical and Physical Properties of Vardenafil and its Dihydrochloride Salt

| Property | Vardenafil Base | This compound | Source |

| IUPAC Name | 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][4][6]triazin-4-one | 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1][4][6]triazin-4-one;dihydrochloride | [6] |

| Molecular Formula | C₂₃H₃₂N₆O₄S | C₂₃H₃₄Cl₂N₆O₄S | [6][7] |

| Molecular Weight | 488.60 g/mol | 561.5 g/mol | [6][7] |

| Appearance | - | Nearly colorless, solid substance | [1][8] |

| Solubility (in water) | - | 0.11 mg/mL | [1][7] |

| Melting Point | - | 214-216°C | [8] |

Mechanism of Action

Vardenafil's therapeutic effect is rooted in its selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[2][4][9]

The Physiology of Penile Erection

Penile erection is a hemodynamic event initiated by sexual stimulation.[1][2] This stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells within the corpus cavernosum of the penis.[1][2] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells.[1][2][4] Elevated levels of cGMP lead to the relaxation of these smooth muscles, allowing for increased blood flow into the corpus cavernosum, resulting in an erection.[1][2][4]

Vardenafil's Role

The concentration of cGMP is regulated by its rate of synthesis by guanylate cyclase and its rate of degradation by phosphodiesterases (PDEs).[1][2] In the human corpus cavernosum, PDE5 is the most abundant phosphodiesterase and is responsible for the breakdown of cGMP.[1][2][9]

Vardenafil is a competitive inhibitor of PDE5.[2][5] By blocking this enzyme, vardenafil prevents the degradation of cGMP.[2][9] The resulting higher concentration of cGMP prolongs smooth muscle relaxation and enhances blood inflow, thereby improving erectile function.[2][9] It is critical to note that vardenafil is not an initiator of erection; sexual stimulation is required to trigger the initial release of NO and production of cGMP.[1][2] In the absence of sexual stimulation, vardenafil has no pharmacological effect.[1][2]

Signaling Pathway Diagram

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vardenafil hydrochloride | 224785-91-5 [chemicalbook.com]

- 4. What is Vardenafil Hydrochloride used for? [synapse.patsnap.com]

- 5. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C23H34Cl2N6O4S | CID 135414253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vardenafil [drugfuture.com]

- 8. Cas 224785-91-5,Vardenafil hydrochloride | lookchem [lookchem.com]

- 9. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

The Pharmacodynamics of Vardenafil Dihydrochloride: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of vardenafil dihydrochloride, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, relevant signaling pathways, quantitative data on its activity, and established experimental protocols for its study.

Core Mechanism of Action: Selective PDE5 Inhibition

This compound's primary mechanism of action is the potent and selective inhibition of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2][3] PDE5 is the predominant phosphodiesterase in the human corpus cavernosum, the erectile tissue of the penis.[1] Its function is to hydrolyze cGMP, a second messenger that plays a crucial role in smooth muscle relaxation.[1][2]

Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[1] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum.[1] Elevated cGMP levels lead to the relaxation of these smooth muscles, allowing for increased blood flow into the penis and resulting in an erection.[1]

By inhibiting PDE5, vardenafil prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile signal.[1][2] It is important to note that vardenafil's action is dependent on sexual stimulation, as the initial release of NO is a prerequisite for the production of cGMP.[1]

The Nitric Oxide/cGMP Signaling Pathway

The physiological process of penile erection is governed by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Vardenafil's therapeutic effect is directly linked to its modulation of this pathway.

As depicted in Figure 1, sexual stimulation triggers the release of nitric oxide (NO) from nerve terminals and endothelial cells within the corpus cavernosum. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This relaxation allows for increased arterial inflow and veno-occlusion, resulting in penile erection. Vardenafil intervenes by inhibiting phosphodiesterase type 5 (PDE5), the enzyme responsible for the breakdown of cGMP into the inactive 5'-GMP. This inhibition leads to an accumulation of cGMP, thereby amplifying and prolonging the smooth muscle relaxation and erectile response initiated by sexual stimulation.

Quantitative Pharmacodynamic Data

Vardenafil is distinguished by its high potency and selectivity for PDE5. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of Vardenafil against PDE Isoforms

| PDE Isoform | IC50 (nM) | Source |

| PDE5 | 0.7 | [2] |

| PDE1 | 180 | [2] |

| PDE2 | >1000 | [2] |

| PDE3 | >1000 | [2] |

| PDE4 | >1000 | [2] |

| PDE6 | 11 | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Selectivity Profile of Vardenafil for PDE5

| PDE Isoform | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) | Source |

| PDE1 | ~257 | [2] |

| PDE6 | ~16 | [2] |

The selectivity ratio indicates how many times more potent the inhibitor is for PDE5 compared to other PDE isoforms.

Table 3: In Vivo Efficacy of Vardenafil in Animal Models

| Animal Model | Parameter | Vardenafil Dose | Result | Source |

| Conscious Rabbit | Penile Erection | 1-30 mg/kg (oral) | Dose-dependent induction of penile erection. | [4] |

| Anesthetized Rat | Intracavernosal Pressure (ICP) | 0.1 and 1 mg/kg (i.v.) | Significant facilitation of erectile responses at 3 and 13 minutes post-injection. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of vardenafil's pharmacodynamics.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory potency (IC50) of vardenafil against various PDE isoforms.

Objective: To determine the concentration of vardenafil required to inhibit 50% of the activity of a specific phosphodiesterase isoform.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6)

-

[³H]cGMP (radiolabeled substrate)

-

This compound

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop Solution (e.g., perchloric acid)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of vardenafil in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

Dilute the recombinant PDE enzymes in assay buffer to the desired working concentration.

-

Prepare a solution of [³H]cGMP in assay buffer.

-

-

Assay Reaction:

-

In a 96-well microplate, add the assay buffer, the diluted vardenafil solution (or vehicle for control), and the diluted PDE enzyme.

-

Initiate the reaction by adding the [³H]cGMP solution.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Termination of Reaction:

-

Stop the enzymatic reaction by adding a stop solution.

-

-

Separation of Products:

-

Separate the unhydrolyzed [³H]cGMP from the hydrolyzed product ([³H]5'-GMP) using a suitable method, such as anion-exchange chromatography or scintillation proximity assay (SPA).

-

-

Quantification:

-

Quantify the amount of hydrolyzed substrate by measuring the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE activity inhibition for each vardenafil concentration compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the vardenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Assessment of Erectile Function in a Rat Model

This protocol describes a common method for evaluating the pro-erectile effects of vardenafil in an anesthetized rat model.

Objective: To measure the effect of vardenafil on erectile function in response to cavernous nerve stimulation in rats.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

This compound

-

Saline solution (vehicle)

-

Pressure transducers

-

Bipolar platinum electrode

-

Data acquisition system

-

Surgical instruments

Procedure:

-

Animal Preparation:

-

Anesthetize the rats according to approved animal care and use protocols.

-

-

Surgical Procedure:

-

Expose the carotid artery and insert a cannula connected to a pressure transducer to monitor mean arterial pressure (MAP).

-

Expose the penis and insert a 23-gauge needle into the corpus cavernosum, connected to another pressure transducer to measure intracavernosal pressure (ICP).

-

Isolate the cavernous nerve for electrical stimulation.

-

-

Baseline Measurement:

-

Record stable baseline values for MAP and ICP.

-

-

Drug Administration:

-

Administer vardenafil or vehicle (saline) intravenously.

-

-

Erectile Stimulation:

-

Apply electrical stimulation to the cavernous nerve using a bipolar platinum electrode at defined parameters (e.g., 10 Hz, 1 ms, 0.45-1.6 V) for a set duration (e.g., 60 seconds).

-

-

Data Acquisition:

-

Continuously record ICP and MAP throughout the experiment.

-

-

Data Analysis:

-

Calculate the ratio of the peak ICP to the MAP during the stimulation period (ICP/MAP ratio) as a measure of erectile function.

-

Compare the ICP/MAP ratios between the vardenafil-treated and vehicle-treated groups to determine the effect of the drug.

-

Conclusion

This compound is a highly potent and selective inhibitor of phosphodiesterase type 5, the key enzyme in the degradation of cGMP in the corpus cavernosum. Its pharmacodynamic profile, characterized by a rapid onset of action and significant efficacy in enhancing erectile function, is well-documented through extensive in vitro and in vivo research. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced pharmacodynamics of vardenafil and the development of novel therapeutic applications. This technical guide serves as a valuable resource for researchers and scientists, facilitating a deeper understanding of vardenafil's mechanism of action and its application in research settings.

References

- 1. laminin-925-933.com [laminin-925-933.com]

- 2. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.uvm.edu [scholarworks.uvm.edu]

The Genesis and Synthesis of a Potent Phosphodiesterase 5 Inhibitor: Vardenafil Dihydrochloride

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vardenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), represents a significant advancement in the treatment of erectile dysfunction (ED). Developed by Bayer AG in collaboration with GlaxoSmithKline (GSK), it emerged from a focused effort to improve upon the first-generation PDE5 inhibitor, sildenafil. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and chemical synthesis of Vardenafil dihydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.

Discovery and Development

The journey to Vardenafil's discovery was paved by the groundbreaking understanding of the role of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in penile erection. The realization that PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum identified it as a key therapeutic target.

Following the success of sildenafil, researchers at Bayer AG initiated a program in the late 1990s to develop a novel PDE5 inhibitor with enhanced potency and selectivity, potentially leading to a better side-effect profile. This endeavor, in collaboration with GlaxoSmithKline, led to the synthesis of Vardenafil. Key milestones in its development include:

-

Late 1990s: Development of Vardenafil by Bayer AG and GlaxoSmithKline.

-

April 2001: Bayer announced the proven efficacy of vardenafil in treating erectile dysfunction.[1]

-

December 2001: Submission of a marketing authorization application to the European Medicines Agency.[1]

-

August 2003: Vardenafil receives FDA approval for the treatment of erectile dysfunction under the brand name Levitra.

The development of Vardenafil was driven by the goal of creating a PDE5 inhibitor with superior biochemical properties, aiming for higher potency and selectivity over other phosphodiesterase isozymes to minimize off-target effects.

Mechanism of Action: The cGMP Signaling Pathway

Vardenafil exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme.[2] This inhibition potentiates the natural erectile response to sexual stimulation. The signaling pathway is as follows:

-

Sexual Stimulation: Triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[3]

-

Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.[3]

-

cGMP Synthesis: Activated guanylate cyclase increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3]

-

Smooth Muscle Relaxation: Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and corpus cavernosum.[3]

-

Increased Blood Flow: This relaxation allows for increased blood flow into the penis, resulting in an erection.[3]

-

PDE5 Inhibition: Vardenafil inhibits PDE5, the enzyme that degrades cGMP, thereby prolonging its action and sustaining the erection.[2]

Quantitative Data

Vardenafil's pharmacological profile is characterized by its high potency and selectivity for PDE5. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Vardenafil

| Phosphodiesterase Isozyme | IC50 (nM) | Selectivity Ratio (IC50 PDEx / IC50 PDE5) |

| PDE5 | 0.7[4] | 1 |

| PDE1 | 180[4] | 257 |

| PDE6 | 11[4] | 16 |

| PDE2, PDE3, PDE4 | >1000[4] | >1428 |

| PDE11 | 130[5] | 186 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Properties of Vardenafil (20 mg oral dose in healthy males)

| Parameter | Value |

| Tmax (median) | ~60 minutes[6] |

| T1/2 (terminal half-life) | 4-5 hours[6] |

| Absolute Bioavailability | ~15%[6] |

| Protein Binding | ~95%[6] |

| Volume of Distribution (Vss) | 208 L[6] |

| Clearance (Total Body) | 56 L/h[6] |

Tmax: Time to reach maximum plasma concentration. T1/2: Elimination half-life. Vss: Volume of distribution at steady state.

Table 3: Clinical Efficacy of Vardenafil in Men with Erectile Dysfunction (12-week studies)

| Parameter | Vardenafil | Placebo |

| Mean Change in IIEF-EF Domain Score | +8.9[7] | - |

| Success Rate for Penetration (SEP2) | Increase of 32.4%[7] | - |

| Success Rate for Maintained Erection (SEP3) | Increase of 38.0%[7] | - |

IIEF-EF: International Index of Erectile Function - Erectile Function Domain. SEP2: Sexual Encounter Profile Question 2. SEP3: Sexual Encounter Profile Question 3.

Chemical Synthesis of this compound

The chemical synthesis of Vardenafil is a multi-step process that has been described through various routes in the scientific and patent literature. A common pathway involves the construction of the core imidazotriazinone ring system, followed by sulfonation and amidation. The final step involves the formation of the dihydrochloride salt.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Vardenafil and the assessment of its biological activity. These are generalized procedures based on published literature and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis of Vardenafil Base

This protocol outlines a common synthetic route.

Step 1: Formation of the Imidazotriazinone Core

-

React 2-ethoxybenzamidine hydrochloride with hydrazine hydrate in ethanol at room temperature.

-

To this mixture, add a solution of a 2-butyrylamino-propionic acid derivative (prepared from D,L-alanine).

-

Reflux the reaction mixture.

-

After workup, the resulting intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride in a suitable solvent like acetic acid under reflux to yield 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][2][5]triazin-4-one.

Step 2: Chlorosulfonation

-

Dissolve the imidazotriazinone core from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0-5°C.

-

Slowly add chlorosulfonic acid while maintaining the low temperature.

-

Allow the reaction to proceed to completion. The product is the sulfonyl chloride derivative.

Step 3: Amidation

-

To the solution containing the sulfonyl chloride intermediate, add N-ethylpiperazine at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

The crude Vardenafil base is obtained after an appropriate aqueous workup and purification.

Preparation of this compound

-

Dissolve the purified Vardenafil base in a suitable organic solvent (e.g., ether or a mixture of acetone and water).

-

Add a stoichiometric amount of concentrated hydrochloric acid.

-

The this compound salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a suitable solvent, and dry under vacuum.

In Vitro PDE5 Inhibition Assay

This protocol provides a general method for determining the IC50 of Vardenafil against the PDE5 enzyme.

-

Reagents and Buffers:

-

Purified human recombinant PDE5 enzyme.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like MgCl2).

-

Substrate: [3H]-cGMP (radiolabeled) or a fluorescent cGMP analog.

-

Vardenafil stock solution in DMSO, serially diluted to various concentrations.

-

Scintillation cocktail (for radiolabeled assay) or appropriate detection reagents for fluorescent assay.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, PDE5 enzyme, and the various dilutions of Vardenafil.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

Separate the product (e.g., [3H]-GMP) from the unreacted substrate using a suitable method (e.g., chromatography).

-

Quantify the amount of product formed using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each Vardenafil concentration compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Vardenafil concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Generalized Clinical Trial Protocol for Efficacy in ED

This outlines the typical design of a clinical trial to evaluate Vardenafil's efficacy.

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participant Population: Adult males with a clinical diagnosis of erectile dysfunction for at least 6 months.

-

Inclusion Criteria: Stable heterosexual relationship, willingness to attempt sexual intercourse at least once per week.

-

Exclusion Criteria: Uncontrolled medical conditions, use of nitrates, history of certain cardiovascular events.

-

Treatment:

-

A run-in period (e.g., 4 weeks) without ED treatment.

-

Randomization to receive either Vardenafil (e.g., 10 mg or 20 mg) or a matching placebo, to be taken as needed approximately 60 minutes before anticipated sexual activity.

-

Treatment duration of 12 weeks.

-

-

Efficacy Endpoints:

-

Primary: Change from baseline in the Erectile Function domain score of the International Index of Erectile Function (IIEF-EF).

-

Secondary: Success rates for vaginal penetration (SEP2) and maintenance of erection until completion of intercourse (SEP3), recorded in a patient diary.

-

-

Data Collection: IIEF questionnaires and patient diaries are completed at baseline and at specified intervals throughout the study.

-

Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy endpoints between the Vardenafil and placebo groups.

Conclusion

The discovery and development of this compound represent a significant contribution to the pharmacotherapy of erectile dysfunction. Its high potency and selectivity for PDE5, rooted in its unique chemical structure, translate into a reliable and effective treatment option. The synthetic pathways to Vardenafil, while complex, are well-established, allowing for its production and availability. The robust body of preclinical and clinical data underscores its favorable efficacy and safety profile. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the science behind Vardenafil.

References

- 1. researchgate.net [researchgate.net]

- 2. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Efficacy of vardenafil for the treatment of erectile dysfunction in men with hypertension: a meta-analysis of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Cellular Effects of Vardenafil Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical research on the cellular and molecular effects of Vardenafil dihydrochloride. Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in various signaling pathways.[1][2] This guide details its core mechanism of action, quantitative potency, effects on diverse cell types, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Selective PDE5 Inhibition

Vardenafil's primary mechanism of action is the competitive and selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][3][4]

The Nitric Oxide/cGMP Signaling Pathway: In many tissues, cellular signaling mediated by nitric oxide (NO) is fundamental. Upon stimulation (e.g., neuronal or endothelial release), NO activates the enzyme soluble guanylate cyclase (sGC).[3][5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[3][6] cGMP, in turn, activates Protein Kinase G (PKG), leading to downstream effects such as smooth muscle relaxation, vasodilation, and modulation of ion channel activity.[7][8]

The intracellular concentration of cGMP is tightly regulated by phosphodiesterases, which hydrolyze it to the inactive 5'-GMP.[9] PDE5 is the predominant phosphodiesterase responsible for cGMP degradation in tissues like the corpus cavernosum.[3]

Vardenafil's structure allows it to bind to the catalytic site of PDE5, preventing the breakdown of cGMP.[4][5] This inhibition leads to an accumulation of intracellular cGMP, thereby amplifying and prolonging the signaling cascade initiated by NO.[5][9] It is important to note that Vardenafil's action is dependent on the initial NO-driven production of cGMP; it does not cause an effect in the absence of initial stimulation.[3][5]

Quantitative Potency and Selectivity

Preclinical assays have established Vardenafil as a highly potent PDE5 inhibitor, demonstrating greater potency than sildenafil. Its selectivity for PDE5 over other PDE isoforms is critical for its safety profile, minimizing off-target effects.

Table 1: Comparative Potency of Vardenafil and Sildenafil against PDE5

| Compound | IC50 (nM) | Ki (nM) | Source |

|---|---|---|---|

| Vardenafil | 0.7 | 4.5 | [4][9][10] |

| Sildenafil | 6.6 | 14.7 | [9][10] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Vardenafil's Inhibitory Selectivity for PDE Isoforms

| PDE Isoform | Vardenafil IC50 (nM) | Selectivity Ratio (vs. PDE5) | Source |

|---|---|---|---|

| PDE5 | 0.7 | 1 | [10] |

| PDE1 | 180 | 257-fold | [10] |

| PDE6 | 11 | 16-fold | [10] |

| PDE2 | > 1000 | > 1428-fold | [10] |

| PDE3 | > 1000 | > 1428-fold | [10] |

| PDE4 | > 1000 | > 1428-fold | [10] |

Selectivity is calculated as IC50 (PDE isoform) / IC50 (PDE5).

Key Cellular Effects and Experimental Data

Vardenafil's effects have been characterized in a variety of cell and tissue types in vitro.

The relaxation of smooth muscle is a primary consequence of elevated cGMP.

-

Human Corpus Cavernosum Smooth Muscle Cells (HCC-SMCs): In cultured HCC-SMCs stimulated with the NO donor sodium nitroprusside (SNP), Vardenafil produced a potent, dose-dependent increase in intracellular cGMP levels, significantly exceeding the effect of sildenafil at equivalent concentrations.[9] Vardenafil at a concentration as low as 3 nM was shown to significantly enhance SNP-induced relaxation of human trabecular smooth muscle strips.[10]

-

Ureteral Smooth Muscle: Vardenafil dose-dependently reverses tension induced by KCl in isolated human ureteral smooth muscle, an effect accompanied by a 3- to 4-fold increase in cGMP tissue levels.[11] In a porcine model, concentrations of 1 µM and 10 µM significantly reduced both the rate and tension of ureteral contractions.[12]

Table 3: Effect of Vardenafil on cGMP Levels in Human Corpus Cavernosum Smooth Muscle Cells

| Vardenafil Conc. (nM) | % Increase in cGMP over Basal (in presence of 10µM SNP) |

|---|---|

| 10 | 63% |

| 50 | Not specified, dose-dependent increase |

| 100 | 137% |

Data sourced from a study where basal cGMP was 321 ± 65 fmol/mg protein.[9]

Vardenafil has demonstrated protective and restorative effects on the endothelium.

-

Endothelial Progenitor Cells (EPCs): Vardenafil administration has been shown to increase the number of circulating EPCs, which are crucial for endothelial repair.[13][14]

-

Human Umbilical Vein Endothelial Cells (HUVECs): In an in vitro model of oxidative stress, 500 nM Vardenafil improved cell proliferation and survival that had been inhibited by hydrogen peroxide (H2O2).[15]

An emerging area of research is the effect of PDE5 inhibitors on cancer cells, particularly in overcoming MDR.

-

MRP7-Mediated Resistance: Vardenafil can reverse MDR mediated by the Multidrug Resistance Protein 7 (MRP7, or ABCC10), an ATP-binding cassette (ABC) transporter.[16] It achieves this by inhibiting the pump's efflux function, not by altering its expression level.[16]

-

Drug Accumulation: In MRP7-overexpressing HEK293 cells, 5 µM Vardenafil significantly increased the intracellular accumulation of the chemotherapy drug paclitaxel by 3.7-fold.[16] Vardenafil has also been reported to inhibit drug efflux in cells overexpressing ABCB1 (P-glycoprotein).[8]

-

Human Bronchial Epithelial Cells: In cell lines used to study cystic fibrosis, 10 µM Vardenafil caused a rapid and transient increase in cGMP, and was shown to partially rescue the function of the F508del-CFTR protein.[17]

-

Human Bladder Cells: Vardenafil was shown to inhibit the RhoA/Rho kinase (ROCK) signaling pathway in a cGMP/PKG-dependent manner, a pathway involved in smooth muscle contraction.[7]

Detailed Experimental Protocols

The following are summarized methodologies for key preclinical experiments used to characterize Vardenafil's cellular effects.

-

Cell Culture: Human corpus cavernosum smooth muscle cells are cultured to near confluence in appropriate media.[9]

-

Pre-incubation: Cells are pre-incubated with various concentrations of Vardenafil (e.g., 10, 50, 100 nM) or vehicle control for a specified time.[9]

-

Stimulation: The NO donor, 10 µM sodium nitroprusside (SNP), is added to stimulate cGMP production.[9]

-

Lysis: The reaction is terminated, and cells are lysed to release intracellular contents.[9]

-

Quantification: cGMP levels in the cell lysates are measured using a specific radioimmunoassay (RIA) or enzyme immunoassay (EIA).[9][11]

-

Normalization: Results are typically normalized to the total protein content of the lysate, expressed as fmol/mg protein.[9]

-

Tissue Preparation: Smooth muscle tissue (e.g., human ureteral or corpus cavernosum strips) is dissected and mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated.[11][12]

-

Transducer Attachment: The tissue is connected to an isometric force transducer to record changes in tension.[12]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous or induced contractions are achieved.

-

Contraction Induction: A contractile agent, such as KCl or phenylephrine, is added to induce a stable, submaximal contraction.[11]

-

Drug Administration: Vardenafil is added to the bath in a cumulative, concentration-dependent manner.

-

Data Recording: The resulting relaxation (decrease in tension) is recorded and expressed as a percentage of the pre-induced contraction.[11]

This workflow assesses Vardenafil's ability to inhibit the efflux pump MRP7.

Additional Signaling Pathways Modulated by Vardenafil

Beyond the primary NO/cGMP axis, research indicates that Vardenafil's effects can intersect with other signaling cascades.

Inhibition of the RhoA/Rho Kinase (ROCK) Pathway: The RhoA/ROCK pathway is a major regulator of smooth muscle contraction. In human bladder cells, Vardenafil-induced elevation of cGMP and subsequent activation of PKG leads to the inhibitory phosphorylation of RhoA at Ser188.[7] This prevents RhoA activation and translocation to the cell membrane, thereby downregulating ROCK activity and promoting smooth muscle relaxation.[7] This effect was reversed by a PKG inhibitor, confirming the cGMP/PKG dependency of this mechanism.[7]

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 6. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Vardenafil modulates bladder contractility through cGMP-mediated inhibition of RhoA/Rho kinase signaling pathway in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclic GMP hydrolysis in human corpus cavernosum smooth muscle cells by vardenafil, a novel, selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vardenafil effect on ureteric smooth muscle: in vitro study in porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Phosphodiesterase Type 5 Inhibitors on Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of vardenafil on endothelial progenitor cells in hypogonadotrophic hypogonadal patients: role of testosterone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vardenafil increases intracellular accumulation of the most prevalent mutant cystic fibrosis transmembrane conductance regulator (CTFR) in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Vardenafil Dihydrochloride: An In-depth Technical Guide on its Binding Affinity and Selectivity for Phosphodiesterase 5 (PDE5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of vardenafil dihydrochloride for phosphodiesterase type 5 (PDE5). It includes quantitative data on its inhibitory activity, detailed experimental methodologies for assessing its potency, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to Vardenafil and PDE5

Vardenafil is a potent and highly selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis, as well as in other tissues. By competitively and reversibly inhibiting PDE5, vardenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the accumulation of this second messenger.[1] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[2][3] This vasodilation is the physiological basis for its therapeutic use in the treatment of erectile dysfunction.[4] The efficacy and safety of vardenafil are intrinsically linked to its high binding affinity for PDE5 and its selectivity over other phosphodiesterase isozymes, which minimizes off-target effects.[5]

Binding Affinity and Selectivity Profile of Vardenafil

The potency of vardenafil is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme activity in vitro. Vardenafil exhibits a very low nanomolar IC50 for PDE5, indicating its high binding affinity.[6][7] Its selectivity is determined by comparing its IC50 for PDE5 to its IC50 for other PDE isozymes. A higher selectivity ratio (IC50 for other PDE / IC50 for PDE5) signifies a more specific interaction with the target enzyme.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and selectivity of vardenafil for various human phosphodiesterase isozymes.

Table 1: Vardenafil Binding Affinity (IC50) for PDE Isozymes

| PDE Isozyme | IC50 (nM) | Reference(s) |

| PDE1 | 180 | [8] |

| PDE2 | >1000 | [8] |

| PDE3 | >1000 | [8] |

| PDE4 | >1000 | [8] |

| PDE5 | 0.7 | [7][8] |

| PDE6 | 11 | [8] |

| PDE11 | >10000 |

Table 2: Vardenafil Selectivity Ratios for PDE Isozymes Relative to PDE5

| PDE Isozyme | Selectivity Ratio (IC50 PDEx / IC50 PDE5) | Reference(s) |

| PDE1 | 257 | [8] |

| PDE2 | >1428 | [8] |

| PDE3 | >1428 | [8] |

| PDE4 | >1428 | [8] |

| PDE6 | 16 | [8] |

| PDE11 | >9300 |

Note: Selectivity ratios are calculated based on an IC50 of 0.7 nM for PDE5.

Signaling Pathway and Mechanism of Action

Vardenafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this pathway and the point of intervention by vardenafil.

Experimental Protocols for Determining PDE5 Inhibition

The determination of the IC50 value for vardenafil against PDE5 is typically performed using an in vitro enzyme inhibition assay. Modern high-throughput screening often employs fluorescence polarization (FP) based assays, which are homogeneous and readily automated.

Principle of the Fluorescence Polarization (FP) Assay

The FP assay for PDE5 inhibition is based on the change in the rotational speed of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE5.[9][2] A small, fluorescently labeled cGMP molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the cGMP, the resulting linear GMP product is captured by a larger binding agent, forming a large complex that tumbles slowly and exhibits high fluorescence polarization.[9][1] The degree of polarization is therefore proportional to PDE5 activity. In the presence of an inhibitor like vardenafil, PDE5 activity is reduced, leading to less formation of the high-polarization complex.

Detailed Methodology for a Fluorescence Polarization-Based PDE5 Inhibition Assay

The following protocol is a representative example for determining the IC50 of vardenafil using a commercially available recombinant human PDE5A1 assay kit.[9][5]

Materials and Reagents:

-

Recombinant human PDE5A1 enzyme

-

FAM-labeled cGMP substrate

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

-

Binding Agent (phosphate-binding nanoparticles)

-

This compound stock solution (in DMSO)

-

96-well or 384-well microplates (black, low-binding)

-

Fluorescence polarization plate reader

Experimental Workflow Diagram:

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of vardenafil in DMSO, and then dilute further in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Thaw the recombinant human PDE5A1 enzyme on ice and dilute it to the working concentration in cold PDE Assay Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal window.[5]

-

Prepare control wells: "Positive Control" (enzyme, no inhibitor), "Negative Control" (no enzyme), and "Blank" (buffer only).

-

-

Assay Plate Setup:

-

Add the diluted vardenafil solutions to the "Test Inhibitor" wells of the microplate.

-

Add PDE Assay Buffer to the "Positive Control" and "Negative Control" wells.

-

Add the diluted PDE5A1 enzyme solution to the "Test Inhibitor" and "Positive Control" wells.

-

Add buffer without enzyme to the "Negative Control" and "Blank" wells.

-

-

Inhibitor-Enzyme Pre-incubation:

-

Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow vardenafil to bind to the PDE5 enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the FAM-labeled cGMP substrate to all wells.

-

Incubate the plate at room temperature for a fixed time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[9]

-

-

Reaction Termination and Product Binding:

-

Detection:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., λex = 485 nm, λem = 528 nm).[5]

-

-

Data Analysis:

-

Subtract the blank values from all other readings.

-

Calculate the percentage of inhibition for each vardenafil concentration using the following formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_negative_control) / (Signal_positive_control - Signal_negative_control)]

-

Plot the percentage of inhibition against the logarithm of the vardenafil concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a highly potent and selective inhibitor of PDE5, with a sub-nanomolar binding affinity for its target enzyme. Its selectivity profile, particularly its significant selectivity over PDE6 and PDE11, contributes to its favorable safety and tolerability profile. The in vitro determination of its inhibitory activity, commonly performed using fluorescence polarization assays, provides a robust and reproducible method for quantifying its potency. This detailed understanding of vardenafil's molecular interactions and the methodologies used to characterize them is crucial for ongoing research and development in the field of PDE5 inhibitors.

References

- 1. PDE5A1 Assay Kit - Nordic Biosite [nordicbiosite.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

Vardenafil Dihydrochloride: A Technical Guide on its Modulation of the RhoA/Rho Kinase Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vardenafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a first-line therapy for erectile dysfunction (ED).[1][2] While its primary mechanism of action involves the enhancement of cyclic guanosine monophosphate (cGMP)-mediated smooth muscle relaxation, emerging evidence reveals a more intricate role in modulating the RhoA/Rho kinase (ROCK) signaling pathway. This pathway is a critical regulator of smooth muscle contraction and is often upregulated in conditions such as ED and overactive bladder (OAB).[3] This technical guide provides an in-depth analysis of vardenafil dihydrochloride's mechanism in inhibiting the RhoA/ROCK pathway, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to the RhoA/Rho Kinase Pathway

The RhoA/Rho kinase (ROCK) signaling cascade is a pivotal regulator of smooth muscle tone. RhoA, a small GTPase, functions as a molecular switch.[4] When activated (bound to GTP), RhoA translocates to the cell membrane and activates its primary downstream effector, ROCK.[5] ROCK, a serine/threonine kinase, subsequently phosphorylates and inactivates the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP).[4][5] This inhibition of MLCP leads to a net increase in the phosphorylation of the myosin regulatory light chain (MLC), promoting actin-myosin cross-bridge formation and resulting in smooth muscle contraction.[6][7][8] An overactive RhoA/ROCK pathway is implicated in the pathophysiology of conditions characterized by excessive smooth muscle contraction, including erectile dysfunction and overactive bladder.[3]

Vardenafil's Mechanism of RhoA/ROCK Pathway Inhibition

Vardenafil's modulation of the RhoA/ROCK pathway is a downstream consequence of its primary action as a PDE5 inhibitor. The mechanism unfolds through a cGMP-dependent cascade:

-

PDE5 Inhibition and cGMP Accumulation : Vardenafil competitively inhibits PDE5, the enzyme responsible for the degradation of cGMP in smooth muscle cells.[9][10] This leads to an accumulation of intracellular cGMP.

-

PKG Activation : Elevated cGMP levels activate cGMP-dependent protein kinase (PKG).[9]

-

RhoA Phosphorylation and Inactivation : PKG directly phosphorylates RhoA at serine 188.[3] This phosphorylation event inactivates RhoA, preventing its translocation to the cell membrane and subsequent activation of ROCK.[3][4]

-

Decreased ROCK Activity : With RhoA in an inactive state, the activation of ROCK is significantly reduced.[3]

-

Increased MLCP Activity and Smooth Muscle Relaxation : The decrease in ROCK activity relieves the inhibition of myosin light chain phosphatase.[5] Active MLCP then dephosphorylates the myosin light chain, leading to smooth muscle relaxation, vasodilation, and, in the context of ED, penile erection.[9][11]

This inhibitory effect on the RhoA/ROCK pathway demonstrates that vardenafil's therapeutic benefits extend beyond simple cGMP-mediated vasodilation, directly counteracting the contractile signaling that is often heightened in pathological states.

Quantitative Data Summary

The modulatory effects of vardenafil on the RhoA/ROCK pathway and its physiological consequences have been quantified in both preclinical and clinical studies.

Table 1: Preclinical Effects of Vardenafil on Bladder Function in Spontaneously Hypertensive Rats (SHR)[3]

| Parameter | WKY (Control) | SHR (Untreated) | SHR + Vardenafil (10 mg/kg/day) |

| Intercontraction Interval (s) | 480 ± 54 | 210 ± 28 | 450 ± 45# |

| Bladder Capacity (mL) | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.7 ± 0.1# |

| Y-27632 (ROCK Inhibitor) Relaxant Effect (% of precontraction) | 45 ± 5 | 75 ± 8 | 50 ± 6# |

| RhoA Membrane Translocation (Active) | Baseline | Increased | Prevented/Reduced |

| ROCK Activity | Baseline | Increased | Decreased |

| cGMP Levels | Baseline | - | Increased |

| P < 0.05 vs. WKY; #P < 0.05 vs. SHR (Untreated) |

Table 2: Clinical Efficacy of Vardenafil in Men with Erectile Dysfunction[12][13][14]

| Efficacy Measure | Placebo | Vardenafil (5 mg) | Vardenafil (10 mg) | Vardenafil (20 mg) |

| IIEF-Q3 Score (Ability to penetrate)[12] | 3.17 | 4.06 | 4.53 | 4.64 |

| IIEF-Q4 Score (Frequency of maintained erections)[12] | 2.31 | 3.47 | 4.15 | 4.31 |

| IIEF-EF Domain Score Increase (in Hypertensive Patients)[13] | - | \multicolumn{3}{c | }{+8.9 points vs. Placebo} | |

| SEP2 Success Rate Increase (Erection for penetration, Hypertensive Patients)[13] | - | \multicolumn{3}{c | }{+32.4% vs. Placebo} | |

| SEP3 Success Rate Increase (Erection to completion, Hypertensive Patients)[13] | - | \multicolumn{3}{c | }{+38.0% vs. Placebo} | |

| Duration of >60% Penile Base Rigidity (min) [14] | Baseline | - | +42.9 vs. Placebo | +49.3 vs. Placebo |

Table 3: Biochemical Potency of Vardenafil[15]

| Parameter | Sildenafil | Tadalafil | Vardenafil |

| IC₅₀ (nM) | 3.7 ± 1.4 | 1.8 ± 0.40 | 0.091 ± 0.031 |

| K | 4.8 ± 0.80 | 2.4 ± 0.60 | 0.38 ± 0.07 |

| K | 3.7 ± 0.29 | 1.9 ± 0.37 | 0.27 ± 0.01 |

Experimental Protocols

RhoA Activation Assay (Rhotekin-RBD Pull-Down)

This assay quantifies the amount of active, GTP-bound RhoA in cell or tissue lysates.

Principle: The Rho-binding domain (RBD) of the Rhotekin protein specifically binds to the active (GTP-bound) form of RhoA.[15] Agarose beads conjugated to a GST-Rhotekin-RBD fusion protein are used to precipitate active RhoA from lysates. The amount of precipitated RhoA-GTP is then quantified by Western blotting.

Materials:

-

RhoA Activation Assay Kit (e.g., Cytoskeleton, Inc. #BK036; Cell Biolabs, Inc. #STA-403; Abcam #ab211164)

-

Cell/Tissue Lysates

-

Lysis/Binding/Wash Buffer (often provided in kit)

-

Protease Inhibitor Cocktail

-

Rhotekin RBD Agarose Beads

-

GTPγS (non-hydrolyzable GTP analog for positive control)

-

GDP (for negative control)

-

SDS-PAGE Sample Buffer

-

Primary Antibody: Anti-RhoA monoclonal antibody

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Western Blotting equipment and reagents

Procedure:

-

Lysate Preparation:

-

Culture cells to 80-90% confluency and apply experimental treatments (e.g., vardenafil).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using 1X Assay/Lysis Buffer supplemented with protease inhibitors.[15][16]

-

Scrape cells and centrifuge at >14,000 x g for 15 minutes at 4°C to pellet cell debris.[17]

-

Collect the supernatant (lysate). Determine protein concentration (e.g., BCA assay). Equalize protein concentrations across all samples.[18]

-

-

Controls (Optional but Recommended):

-

Positive Control: Take an aliquot of lysate and load with GTPγS (100 µM) for 15 minutes.

-

Negative Control: Take an aliquot of lysate and load with GDP (1 mM) for 15 minutes.

-

-

Pull-Down Assay:

-

To 300-800 µg of cell lysate, add 40 µL of resuspended Rhotekin RBD agarose bead slurry.[15][16][18]

-

Incubate at 4°C for 1 hour with gentle agitation.

-

Pellet the beads by brief centrifugation (e.g., 14,000 x g for 10-30 seconds).[15][16]

-

Carefully aspirate and discard the supernatant.

-

Wash the bead pellet 2-3 times with 0.5 mL of Wash Buffer, pelleting the beads each time.

-

-

Western Blot Analysis:

-

After the final wash, remove all supernatant and resuspend the bead pellet in 20-30 µL of 2X reducing SDS-PAGE sample buffer.

-

Boil samples for 5 minutes.

-

Centrifuge briefly and load the supernatant onto a 12-17% SDS-PAGE gel.[15][19]

-

Include a sample of the total lysate (20-50 µg) to quantify total RhoA expression as a loading control.[18]

-

Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with anti-RhoA primary antibody (e.g., 1:500 dilution), followed by an HRP-conjugated secondary antibody.[16][18]

-

Detect the signal using a chemiluminescence substrate. The band intensity in the pull-down lanes corresponds to the amount of active RhoA.

-

Western Blotting for Phosphorylated Myosin Binding Subunit (p-MBS/p-MYPT1)

This method indirectly assesses ROCK activity by measuring the phosphorylation status of its direct substrate, the myosin binding subunit (MBS, also known as MYPT1) of MLCP. An increase in p-MBS at Thr853 indicates increased ROCK activity.[20]

Procedure:

-

Sample Preparation: Prepare tissue or cell lysates as described in section 4.1.

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 30-50 µg) onto a 7.5-10% SDS-PAGE gel.[20]

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Blocking:

-

Primary Antibody Incubation:

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.[21]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection:

-

Wash the membrane again as in step 6.

-

Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[20]

-

-

Analysis:

-

Quantify the band intensities. ROCK activity is expressed as the ratio of the p-MBS signal to the total MBS signal.[20]

-

Logical Relationship of Vardenafil's Action

The interconnected effects of vardenafil, from molecular inhibition to physiological response, can be visualized as a logical cascade.

Conclusion

This compound's therapeutic efficacy is underpinned by a dual mechanism. While its well-established role as a PDE5 inhibitor promotes smooth muscle relaxation via cGMP accumulation, it also actively suppresses the pro-contractile RhoA/Rho kinase signaling pathway. By activating PKG, vardenafil triggers the phosphorylation and inactivation of RhoA, thereby diminishing ROCK-mediated inhibition of myosin light chain phosphatase. This leads to a definitive shift in the balance towards myosin light chain dephosphorylation and smooth muscle relaxation. This integrated understanding of vardenafil's action provides a comprehensive framework for its application in treating disorders characterized by RhoA/ROCK pathway overactivity and highlights potential avenues for the development of novel therapeutics targeting this critical signaling node.

References

- 1. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vardenafil: a novel type 5 phosphodiesterase inhibitor for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vardenafil modulates bladder contractility through cGMP-mediated inhibition of RhoA/Rho kinase signaling pathway in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of RhoA/Rho kinase pathway is involved in the beneficial effect of sildenafil on pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of myosin light-chain phosphorylation and its roles in cardiovascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic regulation of myosin light chain phosphorylation by Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphorylation of myosin regulatory light chain by myosin light chain kinase, and muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil - Wikipedia [en.wikipedia.org]

- 10. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of vardenafil in patients with erectile dysfunction: result of a bridging study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of vardenafil for the treatment of erectile dysfunction in men with hypertension: a meta-analysis of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vardenafil increases penile rigidity and tumescence in men with erectile dysfunction after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. abcam.com [abcam.com]

- 20. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cube-biotech.com [cube-biotech.com]

- 22. The Functional Significance of the Rho/Rho-Kinase Pathway in Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Vardenafil Dihydrochloride: An In-Depth Technical Guide to its Off-Target Effects in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vardenafil dihydrochloride, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic efficacy in the treatment of erectile dysfunction. Its mechanism of action centers on the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and increased blood flow. However, a growing body of evidence suggests that vardenafil exerts a range of "off-target" effects, extending beyond PDE5 inhibition and influencing various cellular processes in diverse cell lines. This technical guide provides a comprehensive investigation into these off-target effects, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development endeavors.

Off-Target Effects in Cancer Cell Lines

Vardenafil has demonstrated significant anti-cancer potential across a spectrum of cancer cell lines. These effects are multifaceted, encompassing direct cytotoxicity, induction of apoptosis, and sensitization to conventional chemotherapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative data on the off-target effects of vardenafil in various cancer cell lines.

| Cell Line | Cancer Type | Effect | Vardenafil Concentration | Quantitative Measurement | Citation(s) |

| B-CLL | B-cell chronic lymphocytic leukemia | Inhibition of cell viability | 1.5 µM | EC50 | [1] |

| H1915 | Lung Cancer | Increased uptake of doxorubicin and carboplatin | 20 µM | Not specified | [1] |

| H1915 | Lung Cancer | Reduced cell viability (in combination with doxorubicin and carboplatin) | 20 µM | Not specified | [1] |

| Esophageal Adenocarcinoma Associated Fibroblasts (CAFs) | Esophageal Adenocarcinoma | Reduction of α-SMA expression | 50 µM | Over 50% reduction | [2] |

Experimental Protocols

Objective: To determine the effect of vardenafil on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Vardenafil Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of vardenafil. Include a vehicle control (medium with the solvent at the same concentration as the highest vardenafil concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the vardenafil concentration to determine the EC50 value (the concentration that inhibits cell viability by 50%).

Objective: To quantify vardenafil-induced apoptosis in cancer cells.

Principle: This flow cytometry-based assay utilizes Annexin V, which has a high affinity for phosphatidylserine (PS) that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of vardenafil for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways

Vardenafil's anti-cancer effects are mediated through the modulation of specific signaling pathways.

Vardenafil's primary on-target effect, the inhibition of PDE5, leads to an accumulation of intracellular cGMP. This, in turn, activates Protein Kinase G (PKG), which is implicated in inducing apoptosis and inhibiting cell proliferation in some cancer cells.

Caption: Vardenafil inhibits PDE5, leading to cGMP accumulation and PKG activation.

Vardenafil has been shown to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1). These transporters are often overexpressed in cancer cells and contribute to multidrug resistance by actively effluxing chemotherapeutic drugs. By inhibiting these transporters, vardenafil can increase the intracellular concentration and efficacy of anti-cancer drugs.

Caption: Vardenafil inhibits ABCB1, increasing intracellular drug levels.

Off-Target Effects in Retinal Cell Lines

The retina expresses both PDE5 and PDE6, an isoform crucial for phototransduction. The structural similarity between these enzymes raises concerns about the off-target inhibition of PDE6 by vardenafil, which could lead to visual disturbances.

Quantitative Data Summary

| Cell Line | Parameter | Vardenafil Concentration | Quantitative Measurement | Citation(s) |

| Bovine Retinal Homogenates | PDE6 Inhibition | 11 nM | IC50 | [3] |

Experimental Protocols

Objective: To assess the functional impact of vardenafil on retinal cells.

Principle: ERG measures the electrical responses of the various cell types in the retina to a light stimulus. Changes in the ERG waveforms can indicate drug-induced alterations in retinal function.

Protocol:

-

Retinal Preparation: Isolate retinas from animal models (e.g., mice or rats) and maintain them in a superfusion chamber with a continuous flow of oxygenated Ringer's solution.

-

Vardenafil Perfusion: After a baseline recording, perfuse the retina with Ringer's solution containing different concentrations of vardenafil.

-

Light Stimulation: Deliver light flashes of varying intensities and durations to elicit different components of the ERG waveform (a-wave from photoreceptors, b-wave from bipolar cells).

-

Recording: Record the electrical responses using electrodes placed on the cornea and a reference electrode.

-

Data Analysis: Analyze the amplitude and latency of the a- and b-waves to assess the effect of vardenafil on photoreceptor and bipolar cell function.

Signaling Pathway

Inhibition of PDE6 by vardenafil can lead to an accumulation of cGMP in photoreceptor cells, mimicking the effect of light and potentially causing visual disturbances.

Caption: Vardenafil's off-target inhibition of PDE6 in photoreceptors.

Off-Target Effects in Cardiovascular Cell Lines

While PDE5 is a key regulator of vascular tone, off-target effects of vardenafil in cardiomyocytes have been investigated for their potential cardioprotective roles.